

Ricolinostat acetylated tubulin versus acetylated histone selectivity

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Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

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Ricolinostat's Selectivity and Mechanism of Action

The table below summarizes the core selectivity and primary functional outcomes of **Ricolinostat**.

Aspect	Description
Primary Target	Histone Deacetylase 6 (HDAC6) [1] [2] [3]
Selectivity Basis	HDAC6 is a cytosolic deacetylase; other HDACs are primarily nuclear [4].
Key Substrate Affected	Acetylated α-tubulin : Inhibition leads to its significant accumulation [1] [5] [3].
Histone Acetylation Impact	Minimal to moderate increase (e.g., Ac-H3K9, Ac-H4K8) observed only at higher doses [5] [6].
Primary Functional Outcome	Disruption of protein degradation, cell motility, and induction of apoptosis [1] [2] [6].

Quantitative Data on Acetylation and Efficacy

The following tables consolidate key quantitative findings from preclinical and clinical studies.

Table 1: Biomarker Changes and Cellular Efficacy in Preclinical Models

Cancer Model	Acetylated α -Tubulin Increase	Acetylated Histone Change	Observed Phenotype / IC50	Source
Lymphoma (NHL) Cell Lines	Significant hyperacetylation	Not Reported	Synergistic cell death with bendamustine	[3]
Esophageal Squamous Cell Carcinoma (ESCC)	Not Reported	Increased Ac-H3K9, Ac-H4K8	Dose- & time-dependent proliferation inhibition	[5]
Head & Neck Squamous Cell Carcinoma (HNSCC)	Not Reported	Not Reported	Synergistic mitotic catastrophe & cell death with Adavosertib	[6]

Table 2: Clinical Trial Findings in Relapsed/Refractory Multiple Myeloma

Trial Parameter	Findings
Recommended Phase II Dose	160 mg daily in combination with bortezomib/dexamethasone [1]
Biomarker (PBLCs)	Dose-dependent increase in acetylated tubulin [1]
Overall Response Rate	37% at ≥ 160 mg daily dose [1]
Safety Profile	Less severe toxicities vs. non-selective HDAC inhibitors [1]

Experimental Protocols for Key Assays

Here are the methodologies used in key studies to evaluate **Ricolinostat's** effects.

1. Western Blot Analysis for Acetylation Marks

- **Purpose:** To detect levels of acetylated α -tubulin and acetylated histones in cells treated with **Ricolinostat**.
- **Procedure:**
 - Treat cancer cell lines (e.g., ESCC, lymphoma) with varying doses of **Ricolinostat** for specified durations [5] [3].
 - Extract total cellular protein. For histone analysis, isolate nuclear proteins [5].
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Incubate membrane with primary antibodies specific for **acetylated α -tubulin**, **acetylated histone H3K9**, and **acetylated histone H4K8**, followed by HRP-conjugated secondary antibodies.
 - Detect bands using chemiluminescence. An increase in acetylated α -tubulin signal with minimal change in histone acetylation confirms HDAC6 selectivity [5].

2. Cell Viability and Apoptosis Assays

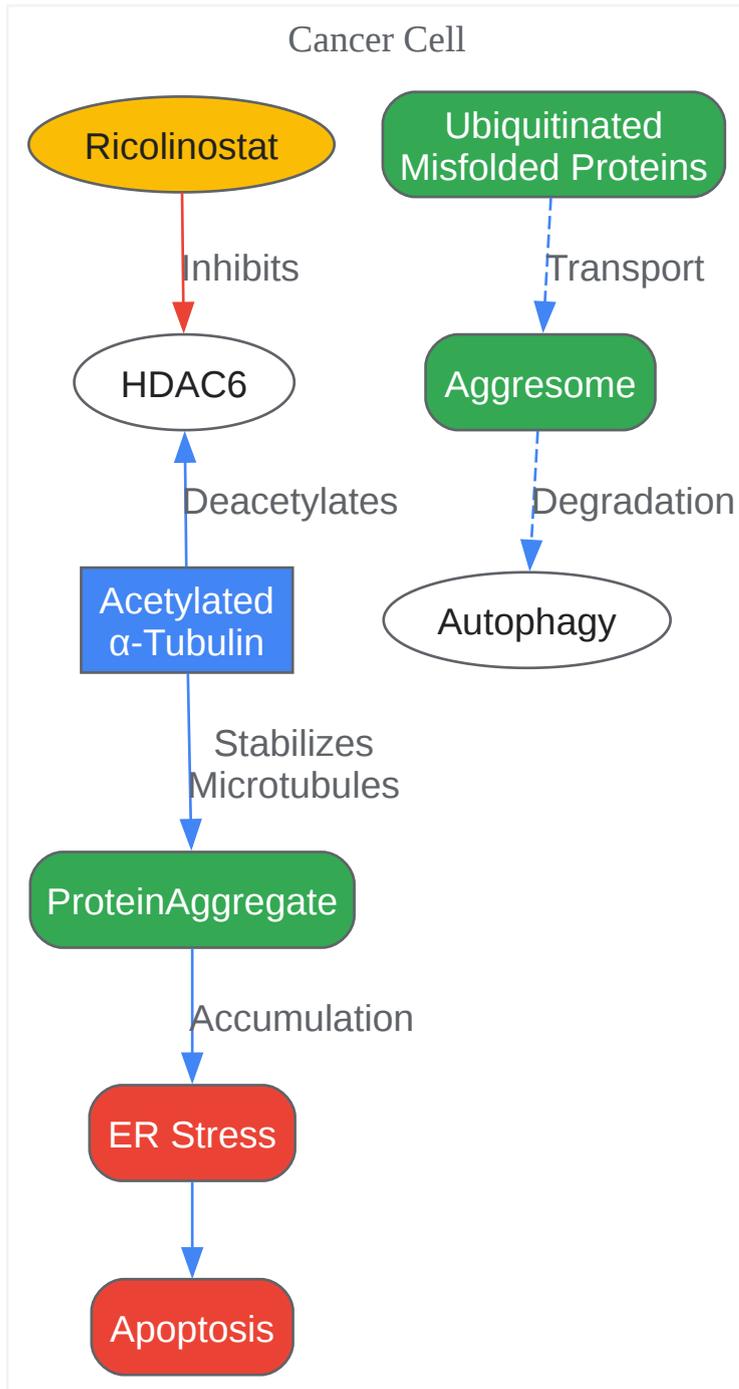
- **Purpose:** To determine the cytotoxic effects of **Ricolinostat** alone and in combination with other drugs.
- **Procedure:**
 - Seed cancer cells in 96-well plates and treat with a dose range of **Ricolinostat** alone or combined with other agents (e.g., bendamustine, adavosertib) [5] [6] [3].
 - For viability, use **MTT assay** after 24-72 hours of treatment, measuring absorbance to calculate IC50 values [5] [3].
 - For apoptosis, use **Annexin V-FITC/PI staining**. Harvest treated cells, incubate with Annexin V and PI, and analyze by flow cytometry to quantify early and late apoptotic populations [5] [3].

3. In Vivo Xenograft Models

- **Purpose:** To validate **Ricolinostat**'s anti-tumor efficacy and target engagement in a live organism.
- **Procedure:**
 - Subcutaneously inject human cancer cells (e.g., ESCC, myeloma) into immunodeficient mice to form tumors [5].
 - Once tumors are established, randomize mice into control and treatment groups.
 - Administer **Ricolinostat** orally at predetermined doses (e.g., 50-100 mg/kg), often in combination with a partner drug [5].
 - Monitor and measure tumor volume regularly over weeks. At endpoint, analyze tumors for acetylated α -tubulin levels via western blot to confirm HDAC6 inhibition [5].

Visualizing Ricolinostat's Mechanism of Action

The diagram below illustrates the core mechanism of **Ricolinostat** and its functional consequences in a cancer cell.



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Ricolinostat inhibits HDAC6, leading to acetylated α -tubulin accumulation and proteotoxic stress, inducing apoptosis [1] [2].

Key Insights for Research and Development

- **Therapeutic Synergy:** **Ricolinostat**'s primary value lies in rational combination therapies. Its mechanism of disrupting the **aggresome pathway** synergizes with proteasome inhibitors (e.g., bortezomib, carfilzomib) to create profound proteotoxic stress in cancer cells [1] [7] [2].
- **Biomarker-Driven Development:** **Acetylated α -tubulin** in peripheral blood lymphocytes is a validated pharmacodynamic biomarker for confirming HDAC6 target engagement in clinical trials, aiding in dose selection [1] [7].
- **Expanding Indications:** Promising preclinical data beyond hematological malignancies exists in **esophageal cancer** [5], **head and neck cancer** [6], and **lymphoma** [3], suggesting a broader therapeutic potential.
- **Improved Safety Profile:** Selective HDAC6 inhibition is associated with less severe gastrointestinal, hematological, and constitutional toxicities compared to pan-HDAC inhibitors, potentially allowing for longer duration therapy and deeper responses [1] [4].

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